Icmt-IN-14

ICMT inhibition Cancer Post-translational modification

Ensure assay reproducibility with ICMT-IN-14, a benchmark ICMT inhibitor (IC50=0.025 μM). Variability in inhibitor potency across different scaffolds can compromise SAR studies; this methylated tetrahydropyranyl derivative provides a consistent reference point for RAS signaling research. - Defined potency: IC50 of 0.025 μM, enabling robust target engagement at low concentrations. - Validated tool: Serves as a pharmacological control to complement genetic models, distinguishing acute enzyme inhibition from chronic adaptations. - Consistent supply: Available for immediate global shipping to accelerate your discovery timelines.

Molecular Formula C21H25ClFNO
Molecular Weight 361.9 g/mol
Cat. No. B15136209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-14
Molecular FormulaC21H25ClFNO
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C
InChIInChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-19(23)18(22)14-17/h3-9,14,24H,10-13,15H2,1-2H3
InChIKeyQLTRHKVENUFCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-14 ICMT Inhibitor Overview


Icmt-IN-14 (CAS 1313602-97-9, compound 50) is a potent small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a key enzyme in the post-translational processing of CaaX proteins involved in oncogenesis [1]. It belongs to a series of methylated tetrahydropyranyl (THP) derivatives developed for anticancer applications [1]. The compound exhibits a reported ICMT IC50 of 0.025 μM [1].

Why Icmt-IN-14 Cannot Be Substituted


ICMT inhibitors exhibit a wide range of potencies and off-target profiles that preclude simple interchange. Early inhibitors like cysmethynil are significantly less potent [1], and while some analogs such as CAY10677 improved cellular activity , they retain an indole-based scaffold distinct from the THP core of Icmt-IN-14 [2]. Even within the THP series, SAR studies demonstrate that potency varies over 20-fold depending on specific substitutions [2]. Thus, substitution without comparative quantitative data introduces substantial risk of assay failure or misinterpretation.

Icmt-IN-14 vs. Key ICMT Inhibitors


Biochemical Potency vs. Cysmethynil

Icmt-IN-14 demonstrates a 96-fold improvement in biochemical IC50 compared to the first-generation inhibitor cysmethynil. Icmt-IN-14 inhibits ICMT with an IC50 of 0.025 μM [1], while cysmethynil exhibits an IC50 of 2.4 μM in comparable assays [2]. This substantial difference in potency is consistent with the structural evolution from the indole-based cysmethynil scaffold to the methylated tetrahydropyranyl core of Icmt-IN-14 [1].

ICMT inhibition Cancer Post-translational modification

Biochemical Potency vs. CAY10677

Icmt-IN-14 offers a 34-fold improvement in biochemical potency over CAY10677 (Icmt Inhibitor 15), a cysmethynil analog optimized for solubility and cellular permeability. Icmt-IN-14 exhibits an IC50 of 0.025 μM [1] compared to 0.86 μM for CAY10677 . This biochemical advantage positions Icmt-IN-14 as a superior tool for mechanistic studies requiring robust target engagement. While CAY10677 shows antiproliferative IC50 values of 2.63 μM and 2.55 μM in MDA-MB-231 and PC3 cells respectively , comparable cellular data for Icmt-IN-14 is not currently available in the public domain.

ICMT Antiproliferative Prostate cancer

Positioning Within the THP Chemical Series

Icmt-IN-14 (compound 50) occupies a specific position within the SAR landscape of methylated tetrahydropyranyl ICMT inhibitors. The series potency ranges from submicromolar (e.g., compound 3, IC50 ≈ 0.31 μM) [1] to subnanomolar (e.g., compound 75, IC50 = 0.0013 μM) [2]. Icmt-IN-14's IC50 of 0.025 μM [1] places it as an intermediate-potency tool within this series, offering a balance between high target affinity and, based on the published SAR, potentially distinct physicochemical or off-target properties compared to the most potent analog, compound 75 [1]. The selection of Icmt-IN-14 over other THP analogs should be guided by the specific experimental requirements where this balance is optimal.

ICMT SAR Drug discovery

Icmt-IN-14 Research Applications


RAS-Driven Signaling Investigation

Icmt-IN-14 is ideally suited for in vitro studies investigating RAS-driven oncogenic signaling where robust and sustained target engagement is critical. Its 0.025 μM IC50 ensures potent ICMT inhibition at low concentrations [1], allowing for clear dissection of RAS membrane localization and downstream effector pathways while minimizing confounding cellular stress from excessive compound exposure.

THP Inhibitor SAR Studies

As a characterized analog within the methylated tetrahydropyranyl series [1], Icmt-IN-14 serves as an essential reference compound for medicinal chemistry and chemical biology groups exploring SAR around the THP core. Its defined IC50 provides a benchmark for evaluating new derivatives and understanding the impact of specific structural modifications on target potency.

Novel ICMT Inhibitor Benchmarking

Icmt-IN-14 provides a well-documented activity benchmark for screening and characterizing novel ICMT inhibitors. Its potency is orders of magnitude greater than early inhibitors like cysmethynil [1] and lies at a specific point within the THP SAR [2], making it a valuable positive control for assessing the relative potency and potential of new chemical matter in biochemical and cellular assays.

Target Validation in CaaX Processing Models

For research groups employing genetic knockout or knockdown models to validate the role of ICMT in CaaX protein processing, Icmt-IN-14 offers a complementary pharmacological tool. Its use as a chemical probe can help distinguish acute, reversible effects of enzyme inhibition from compensatory adaptations that may arise in chronic genetic models [1], thereby strengthening mechanistic conclusions.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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